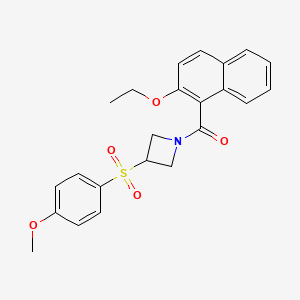
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a novel selective COX-2 inhibitor that has been shown to have promising anti-inflammatory and analgesic effects.
Scientific Research Applications
Synthesis and Derivative Compounds
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is involved in the synthesis of substituted azetidinones, which are part of a larger class of heterocyclic motifs significant in medicinal and pharmaceutical chemistry. These compounds, like the derivatives synthesized by Jagannadham et al. (2019), demonstrate biological and pharmacological potencies (Jagannadham et al., 2019).
Inhibitory Potencies in Medical Research
This compound and its related derivatives have been explored for their inhibitory properties against certain enzymes. For instance, Akbaba et al. (2013) synthesized bromophenol derivatives, including compounds similar to (2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, and tested their inhibitory potencies against carbonic anhydrase enzymes (Akbaba et al., 2013).
Antiestrogenic Activity
Research by Jones et al. (1979) on similar compounds has demonstrated potent antiestrogenic activity, showing high binding affinity to estrogen receptors, which exceeds that of estradiol. This kind of research highlights the potential of these compounds in treatments related to estrogen receptor modulation (Jones et al., 1979).
Antibacterial Properties
The compound's derivatives also show promise in the field of antimicrobial research. Kishimoto et al. (1984) synthesized derivatives that exhibited potent antimicrobial activities, particularly against gram-negative bacteria. These findings suggest potential applications in the development of new antibiotics (Kishimoto et al., 1984).
properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-29-21-13-8-16-6-4-5-7-20(16)22(21)23(25)24-14-19(15-24)30(26,27)18-11-9-17(28-2)10-12-18/h4-13,19H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMIKUJDPYWCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


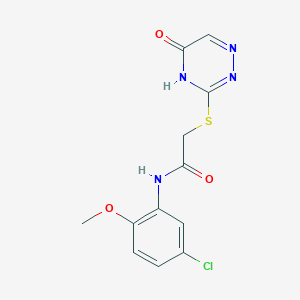
![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
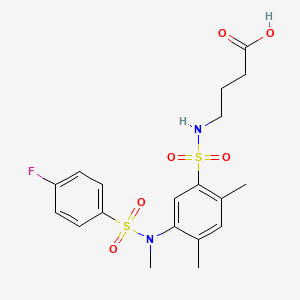
![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)
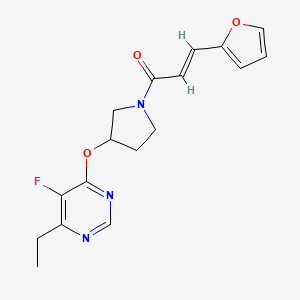
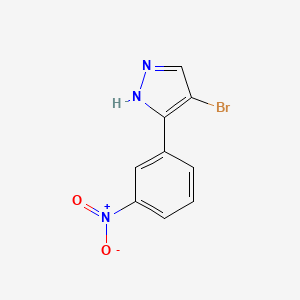
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
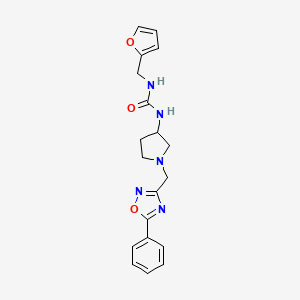
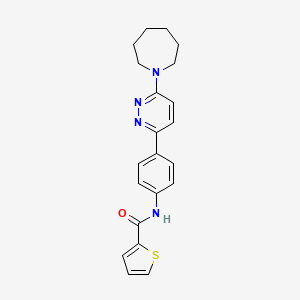
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)